Compound Description: This series of compounds features a butanamide chain with a 1H-indol-3-yl substituent, similar to the indole moiety present in the target compound. The presence of a furan/thiophene ring system further connects it to the target compound which contains a thiophene ring. These compounds were synthesized and screened for their anti-inflammatory activity. []
Compound Description: This series, containing a 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine core, shares the 2-methyl-1H-indol-3-yl moiety with the target compound. These derivatives were investigated for their antimicrobial and antioxidant properties. []
Compound Description: This compound features both a thiophene and indole ring system, linking it structurally to the target compound. Crystallographic analysis revealed details about its conformation and intermolecular interactions. []
Compound Description: These derivatives feature two indole moieties within their structure, with one being a 1-methyl-1H-indol-3-yl group. This connects them structurally to the target compound, which also contains a substituted indole. The synthesized compounds were evaluated for their antimicrobial activity and assessed for their ADMET properties. []
Compound Description: This series features a N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide core. The inclusion of a 1-methyl-1H-indol-3-yl substituent relates them to the target compound. These derivatives were explored for their antiproliferative activity and ability to inhibit tubulin polymerization. []
Compound Description: This compound contains both a thiophene ring and a 1-methylindole moiety, directly linking it structurally to the target compound. It was synthesized via a base-catalyzed condensation reaction. []
N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine and Donepezil Hybrids
Compound Description: These hybrid molecules combine structural features from both donepezil and N-[(5-benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine. The latter compound, with its 1-methyl-1H-indol-2-yl group, connects to the target compound through their shared indole moiety. These hybrids were designed as potential multi-target agents for Alzheimer's disease. []
2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones and 2-bromo-1-(1-methyl-1H-indol-3-yl)-2-methyl-1-propanones
Compound Description: These compounds, featuring a bromine substituent and a methyl group adjacent to an indole ring, are structurally similar to the target compound. These compounds can be further reacted with amines to produce various indole derivatives. []
Compound Description: This compound shares the core structure of a 2-methyl-1H-indol-3-yl group with the target compound. The study focused on improving its metabolic stability as a selective cyclooxygenase-2 (COX-2) inhibitor. []
2,5-dione-3-(1-methyl-1H-indol-3-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indol-3-yl]-1H-pyrrole monohydrochloride salt
Compound Description: This compound features a 1-methyl-1H-indol-3-yl group, connecting it structurally to the target compound. It is studied for its potential in inhibiting tumor growth and its use in cancer treatment. []
Compound Description: This compound, while not directly containing a 2-methylindole moiety, is an indole derivative investigated for its potential as an AKT inhibitor, particularly for T-cell acute lymphoblastic leukemia. []
Compound Description: This compound features the 2-methyl-1H-indol-3-yl group also present in the target compound. Crystallographic analysis provided details about its structure and the intermolecular interactions within its crystal lattice. []
BIM-1 (2-methyl-1H-indol-3-yl)
Compound Description: BIM-1 shares the core 2-methyl-1H-indol-3-yl structure with the target compound. It has been identified as a potential inhibitor of protein kinase C beta (PKC-βI), suggesting its potential therapeutic application in PKC-βI-associated diseases. []
Compound Description: This compound, while structurally different from the target compound, is notable for its potent activity as a respiratory syncytial virus (RSV) fusion inhibitor. []
Compound Description: This compound features the 2-methyl-1H-indol-3-yl moiety, linking it to the target compound. Its crystal structure has been determined. []
Compound Description: This compound includes two units of the 2-methyl-1H-indol-3-yl moiety, directly relating it to the target compound. Crystallographic analysis revealed details about its conformation and intermolecular interactions. []
Compound Description: This compound features a 1-methyl-1H-indol-3-yl group, connecting it structurally to the target compound. It acts as an EGFR modulator and is explored for its potential in cancer treatment. []
Compound Description: This compound, while not possessing a 2-methylindole moiety, is an indole derivative investigated for its therapeutic uses in treating inflammatory, autoimmune, and proliferative diseases. []
Compound Description: This compound, though structurally different from the target, is another example of an indole-containing compound studied for its ability to target formyl peptide receptors (FPRs) and its potential application in imaging studies related to neuroinflammation. []
Compound Description: This compound shares the 1-methyl-1H-indol-3-yl group with the target compound. It was studied for its potential antimalarial properties through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. []
Compound Description: This compound features a 2-methyl-1H-indol-3-yl group, establishing a structural connection to the target compound. []
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Compound Description: This compound includes a 2-methyl-1H-indol-3-yl group within its structure, linking it to the target compound. []
Compound Description: This compound features the 2-methyl-1H-indol-3-yl group, also present in the target compound. It has been studied for its crystal structure. []
Compound Description: This compound is related to the target compound through its indole core structure. It has been investigated as a potential inhibitor of complement factor B. []
Compound Description: This compound, containing an indole ring, is structurally related to the target compound. It represents a key intermediate in the synthesis of C7-functionalized tryptophan derivatives. []
Compound Description: This compound includes the 2-methyl-1H-indol-3-yl group, directly connecting it structurally to the target compound. []
Compound Description: These compounds, containing a substituted pyridine ring, are structurally dissimilar to the target compound but are notable for their potential antibacterial activity. []
Compound Description: This compound, while not containing a 2-methylindole moiety, is an indole derivative investigated for its potential as a histone deacetylase (HDAC) inhibitor and its in vivo antitumor activity. []
Compound Description: This series of compounds features a chalcone scaffold with a 1-methyl-1H-indol-3-yl substituent, linking them structurally to the target compound. []
Compound Description: MBA236, containing a 1-methyl-1H-indol-2-yl group, shares its indole core with the target compound. It has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. []
1,1,3,4-Tetramethyl-3-(1-methyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole and 1,1,3-Trimethyl-4-phenylsulfonyl-3-(1-phenylsulfonyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole
Compound Description: These compounds, containing a 1-methyl-1H-indol-3-yl group, are structurally related to the target compound. These dimeric 3-vinylindoles were investigated for their potential antitumor activity. []
Compound Description: While Imatinib does not share the core indole structure, it is a tyrosine kinase inhibitor used in the treatment of leukemia, highlighting the therapeutic relevance of compounds within this research set. []
Compound Description: This compound features a 1-methyl-1H-indol-2-yl group, connecting it structurally to the target compound. It is a selective inhibitor of aldosterone synthase (CYP11B2) and was explored for its potential in lowering aldosterone levels. []
Compound Description: This series features an indole moiety and is prepared using a thiourea-catalyzed Friedel–Crafts alkylation. These compounds serve as a source of chiral 3-indoylmethyl ketenes. []
Compound Description: This compound features three indole moieties and serves as a precursor in the synthesis of various heterocyclic compounds, including those with potential biological activity. []
Compound Description: This compound, containing a 1-methyl-1H-indol-3-yl group, is structurally related to the target compound. It acts as a selective inhibitor of GSK3β and was found to enhance the cardioprotective effects of genistein and 17β-estradiol. []
Compound Description: These compounds share the indole moiety with the target compound. The study focused on the crystal structures of three variations with different aryl substituents. []
Compound Description: This compound features a 2-methyl-1H-indol-3-yl group, directly relating it structurally to the target compound. The research focuses on the different polymorphic forms of this compound and its salts. [, ]
Compound Description: These derivatives share the 2-methyl-1H-indol-3-yl moiety with the target compound and represent a group of structurally related compounds. []
Compound Description: This series, derived from a modified Bischler–Napieralski reaction, shares the core indole structure with the target compound. []
Compound Description: This compound, featuring a 1-methyl-1H-indol-3-yl group, is structurally similar to the target compound. It is a potent 5-hydroxytryptamine (5-HT3) receptor antagonist. []
Polycyclic Sulfonyl Indolines
Compound Description: These compounds, synthesized via Fe(II)-catalyzed or UV-driven reactions, are structurally related to the target compound through the presence of the indole core. []
Compound Description: This series of compounds contains the 1-methyl-1H-indol-3-yl group, linking them structurally to the target compound. They were evaluated for their antibacterial, antifungal, and brine shrimp lethality. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.